molecular formula C10H20ClN B6253494 1-{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride CAS No. 859082-76-1

1-{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride

Cat. No.: B6253494
CAS No.: 859082-76-1
M. Wt: 189.7
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Description

1-{3,3-Dimethylbicyclo[221]heptan-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C10H19N·HCl It is a bicyclic amine derivative, characterized by a bicyclo[221]heptane structure with two methyl groups at the 3-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core structure, which can be derived from norbornene or its derivatives.

    Methylation: The methyl groups are introduced at the 3-position through alkylation reactions using appropriate methylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bicyclic structure and amine group allow it to bind to specific sites, modulating the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methylamine hydrochloride: Similar structure but with a methyl group instead of a methanamine group.

    7,7-Dimethylbicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride: Similar bicyclic structure but with different substitution patterns.

Uniqueness

1-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

859082-76-1

Molecular Formula

C10H20ClN

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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